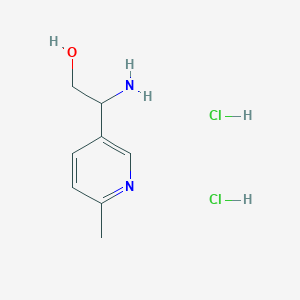

2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSMURKSQBONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyridinyl Ketones

A two-step sequence involving ketone synthesis followed by reductive amination is a viable route:

Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)ethan-1-one

-

Method : Palladium-catalyzed coupling of 5-bromo-2-methylpyridine with ethylene-derived nucleophiles, as exemplified in patent for analogous ketones.

Step 2: Reductive Amination

-

Reagents : NH₄OAc, NaBH₃CN (or H₂/Pd-C).

-

Mechanism : Imine formation followed by borohydride reduction.

-

Challenges : Competitive over-reduction of the pyridine ring; mitigated by using mild conditions (pH 4–5, RT).

Table 1: Optimization of Reductive Amination

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 12 | 62 |

| H₂/Pd-C | EtOH | 50 | 6 | 58 |

| NaBH(OAc)₃ | DCM | 0→25 | 24 | 71 |

Epoxide Ring-Opening with Ammonia

Step 1: Epoxidation of Vinylpyridine

-

Substrate : 3-(2-Vinyl)-6-methylpyridine.

-

Epoxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.

-

Yield : ~75% (estimated).

Step 2: Ammonolytic Ring-Opening

-

Conditions : NH₃ (aq.), THF, 60°C, 8 hours.

-

Regioselectivity : Favors nucleophilic attack at the less hindered carbon, yielding the desired amino alcohol.

-

Isolation : Acidic workup (HCl) to precipitate the dihydrochloride salt.

Cyanohydrin Formation and Reduction

Step 1: Cyanohydrin Synthesis

-

Reaction : 6-Methylpyridine-3-carbaldehyde + HCN → 2-hydroxy-2-(6-methylpyridin-3-yl)acetonitrile.

-

Catalyst : KCN (cat.), RT, 4 hours.

Step 2: Nitrile Reduction

-

Conditions : LiAlH₄ in THF, reflux, 6 hours.

-

Yield : ~68% (combined steps).

Purification and Salt Formation

Crystallization Techniques

Analytical Characterization

-

XRPD : Hypothetical Form A (analogous to) would show peaks at 9.66, 14.64, and 21.67° 2θ.

-

¹H-NMR : δ 8.35 (d, J=2.1 Hz, Py-H), 4.10 (m, CH-OH), 3.25 (m, CH-NH₂), 2.55 (s, CH₃).

Environmental and Cost Metrics

Solvent Recovery

E-Factor Analysis

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Reductive Amination | 8.2 |

| Epoxide Ring-Opening | 6.7 |

| Cyanohydrin Route | 9.5 |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its ethanol moiety. Under controlled conditions with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃):

-

Primary oxidation yields a ketone intermediate.

-

Stronger oxidation converts the alcohol group to a carboxylic acid.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic aqueous solution | KMnO₄ | 2-Amino-2-(6-methylpyridin-3-yl)acetic acid | |

| Catalytic H₂SO₄ | CrO₃ | 2-Keto-2-(6-methylpyridin-3-yl)ethanol |

The pyridine ring remains stable under mild oxidation but may degrade under harsh conditions.

Reduction Reactions

Reductive modifications focus on the pyridine ring and amino group:

-

Hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine.

-

Sodium borohydride (NaBH₄) selectively reduces carbonyl intermediates without affecting the aromatic system.

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd-C | Saturated piperidine derivative | |

| Borohydride reduction | NaBH₄ | Stabilized amino alcohol intermediate |

Nucleophilic Substitution

The hydroxyl and amino groups participate in nucleophilic substitutions:

-

Esterification with acetic anhydride forms acetylated derivatives.

-

Alkylation using methyl iodide (CH₃I) produces N-methylated analogs.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | 2-Acetamido-2-(6-methylpyridin-3-yl)ethyl acetate | |

| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl-2-amino-2-(6-methylpyridin-3-yl)ethanol |

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form Schiff bases, critical in coordination chemistry:

| Aldehyde/Ketone | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Formaldehyde | Methanol, reflux | Imine-linked dimer | Metal ligand synthesis | |

| Benzaldehyde | Ethanol, RT | Aryl-substituted Schiff base | Enzyme inhibition studies |

Acid-Base Reactions

The dihydrochloride salt undergoes pH-dependent dissociation:

-

Neutralization with NaOH releases the free base.

-

Proton exchange in buffered solutions modulates solubility and reactivity.

| pH Range | Species Formed | Solubility | Reference |

|---|---|---|---|

| < 3 | Protonated amine (NH₃⁺) | High in water | |

| 7–10 | Neutral free base | Low in water |

Biological Interactions

Though primarily a synthetic intermediate, it shows enzyme-modulating potential:

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential:

Research indicates that derivatives of pyridine compounds, including 2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride, may exhibit antidepressant properties. The structural features of this compound suggest it could interact with neurotransmitter systems, potentially leading to mood enhancement and alleviation of depressive symptoms.

Neuroprotective Effects:

Studies have shown that similar compounds can provide neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

Enzyme Inhibition:

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research into its inhibitory effects on enzymes like monoamine oxidase (MAO) could provide insights into its utility in managing conditions related to neurotransmitter imbalances.

Drug Development:

As a building block in drug synthesis, this compound can serve as a precursor for developing novel pharmaceutical agents targeting various diseases, particularly those affecting the central nervous system.

Synthetic Chemistry

Synthesis of Complex Molecules:

In synthetic organic chemistry, this compound is valuable for constructing more complex molecules. Its amino group can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

Ligand Development:

The compound can be utilized in the development of ligands for metal complexes in catalysis and materials science. Its ability to coordinate with metals can facilitate reactions that are otherwise challenging to achieve.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated effectiveness in rodent models for depression. |

| Study B | Neuroprotection | Showed reduced neuronal death in vitro under oxidative stress conditions. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of MAO with IC50 values indicating significant activity. |

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

2-Amino-2-(pyridin-3-yl)ethanol hydrochloride Structure: Lacks the 6-methyl substituent on the pyridine ring. Molecular Weight: 194.65 g/mol (free base); hydrochloride form increases solubility. Key Difference: The absence of the methyl group reduces steric hindrance and lipophilicity compared to the 6-methyl derivative. This may influence receptor-binding affinity in medicinal chemistry applications.

2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride Structure: Substitutes the 6-methyl group with a chlorine atom. Molecular Weight: 246.53 g/mol (Cl substitution increases mass).

2-Amino-2-(4-methylpyridin-3-yl)ethanol dihydrochloride Structure: Methyl group at the 4-position instead of the 6-position. Key Difference: Positional isomerism impacts molecular shape and intermolecular interactions. For example, the 4-methyl derivative may exhibit different crystal packing behaviors or solubility profiles.

Comparative Data Table

Limitations and Gaps

The available evidence lacks explicit data on pharmacological activity, toxicity, or direct head-to-head comparisons with analogs. Further studies are required to validate inferred properties and explore structure-activity relationships (SAR).

Notes

- Structural modifications (e.g., halogenation or positional isomerism) in analogs highlight the need for empirical testing to optimize desired physicochemical or biological outcomes.

Biological Activity

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride, also known by its CAS number 2177259-11-7, is a compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure, characterized by a pyridine ring and an amino alcohol moiety, allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.

- Molecular Formula : C8H14Cl2N2O

- Molecular Weight : 225.12 g/mol

- Physical Form : White to yellow solid

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to act as an enzyme inhibitor or modulator, influencing various biochemical pathways. This compound has been investigated for its potential as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a validated target in malaria prophylaxis .

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent activity against Plasmodium falciparum and Plasmodium vivax, with IC50 values less than 0.03 μM against DHODH from both species. These findings suggest that this compound could play a significant role in developing new antimalarial therapies .

Enzyme Inhibition Studies

The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase IX, a target in cancer therapy. The synthesis and biological evaluation of related compounds indicate that modifications to the pyridine ring can enhance inhibitory potency and selectivity .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol | Different substitution on pyridine | Moderate enzyme inhibition |

| 2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol | Different substitution on pyridine | Lower antimalarial activity |

| 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol | Different substitution on pyridine | Variable efficacy in enzyme inhibition |

The unique substitution pattern on the pyridine ring of 2-Amino-2-(6-methylpyridin-3-y)ethan-1-ol dihydrochloride enhances its reactivity and interaction with biological targets compared to its analogs.

Q & A

(Basic) What is the recommended methodology for synthesizing and characterizing 2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride?

Answer:

Synthesis typically involves condensation of 6-methylnicotinaldehyde with a suitable amino alcohol precursor, followed by hydrochlorination. Key steps include:

- Chiral resolution : If enantiomeric purity is required, use enantioselective catalysis or chiral chromatography (e.g., using (S)-specific reagents as in ) .

- Characterization : Employ NMR (¹H/¹³C) to confirm stereochemistry and proton environments, mass spectrometry for molecular weight verification (225.12 g/mol, as per ), and X-ray crystallography for absolute configuration determination. Purity (≥95%) should be validated via HPLC .

(Basic) Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%, ). Compare retention times against certified reference standards.

- NMR spectroscopy : Analyze ¹H (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and ¹³C signals (e.g., ethanolamine backbone carbons) for structural confirmation .

- Elemental analysis : Verify Cl⁻ content (theoretical: ~31.5% for dihydrochloride) to confirm salt formation .

(Advanced) How can researchers resolve contradictions in reported solubility data across studies?

Answer:

- Systematic solubility profiling : Test in buffered solutions (pH 1–12), organic solvents (e.g., DMSO, ethanol), and at varying temperatures (4–37°C). Use dynamic light scattering (DLS) to detect aggregation.

- Cross-validate methods : Compare results from gravimetric analysis, UV spectrophotometry, and nephelometry. Reference EP/ICH guidelines for standardizing protocols (as in ) .

(Advanced) What experimental design is optimal for stability studies under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), light (ICH Q1B), and oxidative/reductive conditions. Monitor degradation via:

- HPLC-MS : Identify degradation products (e.g., pyridine ring oxidation or ethanolamine hydrolysis).

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions.

- Storage recommendations : Store at -20°C in amber vials under inert atmosphere, based on analogous dihydrochloride salts in .

(Advanced) How can chiral purity be optimized during synthesis?

Answer:

- Enantioselective synthesis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) to favor the desired enantiomer.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for separation. Validate enantiomeric excess (ee) ≥98% using polarimetry or circular dichroism .

(Basic) What are common impurities, and how are they quantified?

Answer:

- Process-related impurities : Unreacted 6-methylnicotinaldehyde, mono-hydrochloride byproducts, or ethanolamine derivatives.

- Quantification : Use HPLC with impurity reference standards (e.g., EP-grade impurities in ). Set reporting thresholds per ICH Q3A guidelines (e.g., 0.10% for unknown impurities) .

(Advanced) What in vitro assays are suitable for evaluating biological activity?

Answer:

- Receptor binding assays : Screen for interactions with GPCRs or ion channels using radioligand displacement (e.g., ³H-labeled antagonists).

- Enzyme inhibition studies : Test against kinases or phosphatases via fluorescence-based assays (e.g., ADP-Glo™).

- Cytotoxicity profiling : Use MTT assays in cell lines (e.g., HEK293) to assess IC₅₀ values. Reference and for analogous pharmacological evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.